molecular formula C18H27NO6 B11410176 4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

4-(butan-2-yl)phenyl 2-(acetylamino)-2-deoxy-beta-D-glucopyranoside

Cat. No.: B11410176
M. Wt: 353.4 g/mol
InChI Key: NZLBBWKRFWAHOK-NTCFCCFRSA-N
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Description

N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide typically involves multiple steps. The initial step often includes the preparation of the phenoxy derivative, followed by the introduction of the butan-2-yl group. The hydroxyl groups are then introduced through a series of oxidation reactions. The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide: shares similarities with other phenoxy derivatives and acetamide compounds.

    Phenoxyacetic acid: Another compound with a phenoxy group, used in herbicides.

    Acetaminophen: A well-known acetamide compound used as a pain reliever.

Uniqueness

The uniqueness of N-{2-[4-(butan-2-yl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H27NO6

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(2S,3R,4R,5S,6R)-2-(4-butan-2-ylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C18H27NO6/c1-4-10(2)12-5-7-13(8-6-12)24-18-15(19-11(3)21)17(23)16(22)14(9-20)25-18/h5-8,10,14-18,20,22-23H,4,9H2,1-3H3,(H,19,21)/t10?,14-,15-,16-,17-,18-/m1/s1

InChI Key

NZLBBWKRFWAHOK-NTCFCCFRSA-N

Isomeric SMILES

CCC(C)C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)NC(=O)C

Origin of Product

United States

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